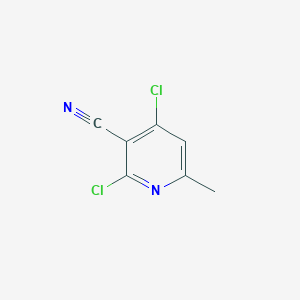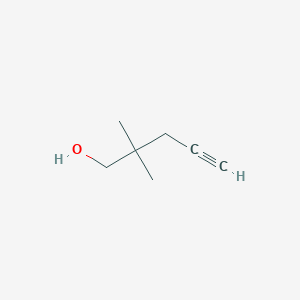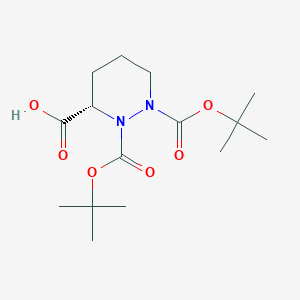
(S)-tetrahydro-pyridazine-1,2,3-tricarboxylic acid 1,2-di-tert-butyl ester
Overview
Description
(S)-tetrahydro-pyridazine-1,2,3-tricarboxylic acid 1,2-di-tert-butyl ester, also known as THP-TBA, is a synthetic organic compound with a variety of applications in scientific research. It has been used as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a starting material for the synthesis of other compounds. The structure of THP-TBA is composed of a six-membered ring with two carboxylic acid groups and two tert-butyl ester groups. This compound has been studied extensively for its potential use in a variety of applications, including its ability to catalyze certain chemical reactions and its potential to act as a drug target.
Scientific Research Applications
Divergent Synthesis and Solvent Dependent Reactions
Research demonstrates the potential of related pyridazine derivatives in the divergent synthesis of various compounds through solvent-dependent reactions. For instance, using a base like 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene, scientists have been able to synthesize 5,6-dihydro-4H-pyridazines and other compounds. These reactions highlight the versatility of pyridazine derivatives in creating structurally diverse molecules, which can be pivotal for the development of new pharmaceuticals and materials (Rossi et al., 2007).
Water Oxidation Catalysts
The creation of new families of Ru complexes for water oxidation emphasizes the importance of pyridazine derivatives in renewable energy research. Specifically, the use of ligands based on pyridazine structures has led to the development of efficient dinuclear complexes for water oxidation, a critical reaction in artificial photosynthesis and the generation of renewable energy (Zong & Thummel, 2005).
Novel Syntheses of Anabasine Analogues
The novel synthesis of anabasine analogues, which are potential nicotinic acetylcholine receptor agonists, showcases the utility of pyridazine derivatives in synthesizing biologically active compounds. Through a Diels–Alder reaction with inverse electron demand, researchers have been able to create compounds bearing a bioisosteric pyridazine moiety, underscoring the role of these derivatives in medicinal chemistry (Stehl et al., 2002).
Advanced Materials and Chemical Synthesis
In the field of materials science, pyridazine derivatives have been explored for their role in the synthesis of energetic multi-component molecular solids. These compounds, characterized by their strong hydrogen bonds and weak intermolecular interactions, have potential applications in advanced materials, showcasing the breadth of research applications for pyridazine derivatives (Wang et al., 2014).
Organocatalytic Asymmetric Syntheses
Pyridazine derivatives have also been employed in organocatalytic asymmetric syntheses, highlighting their utility in creating chiral compounds. These synthetic approaches have significant implications for pharmaceutical manufacturing and the broader chemical industry, illustrating the adaptability of pyridazine derivatives in various synthetic routes (Kalch et al., 2010).
properties
IUPAC Name |
(3S)-1,2-bis[(2-methylpropan-2-yl)oxycarbonyl]diazinane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17(16)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXHSDCSBUGOLZ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(N1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](N1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446618 | |
| Record name | PYR412 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tetrahydro-pyridazine-1,2,3-tricarboxylic acid 1,2-di-tert-butyl ester | |
CAS RN |
156699-39-7 | |
| Record name | PYR412 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



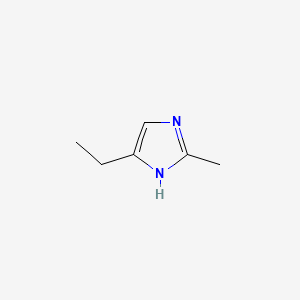

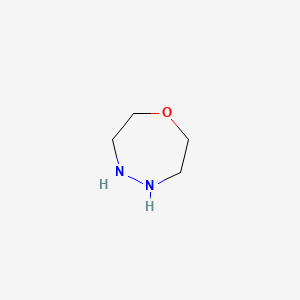
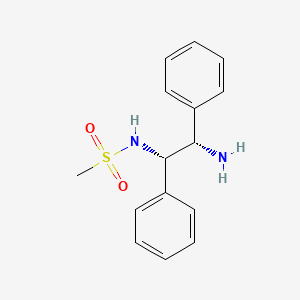
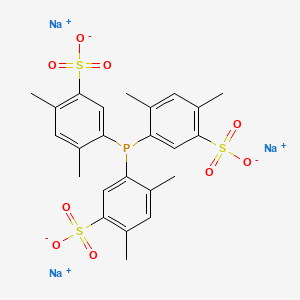
![5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1588988.png)
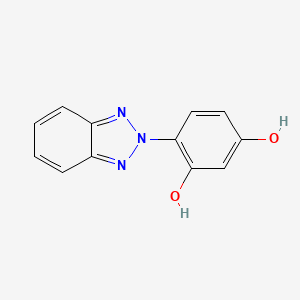
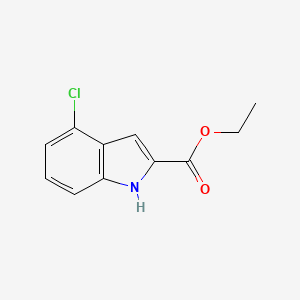
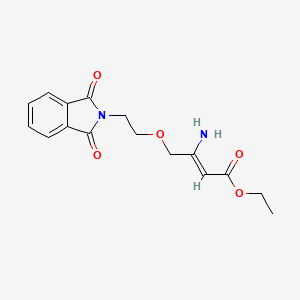


![4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl)](/img/structure/B1588997.png)
